

Technical Guide: Spectroscopic Characterization of 2-(3-(bromomethyl)phenyl)propan-2-ol

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Compound of Interest

Compound Name:	2-(3-(Bromomethyl)phenyl)propan-2-ol
CAS No.:	136279-23-7
Cat. No.:	B3236142

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Introduction & Structural Analysis

2-(3-(bromomethyl)phenyl)propan-2-ol (CAS: 136279-23-7) is a bifunctional aromatic building block characterized by a tertiary alcohol and a reactive benzylic bromide. It serves as a critical intermediate in the synthesis of leukotriene receptor antagonists and various antihistamines.

The molecule presents a unique spectroscopic challenge due to the coexistence of the labile benzylic bromide and the tertiary alcohol, which influences ionization patterns in Mass Spectrometry (MS) and chemical shifts in Nuclear Magnetic Resonance (NMR).

Structural Components[1]

- Core: 1,3-Disubstituted Benzene Ring.
- Substituent 1 (Position 1): 2-Hydroxypropan-2-yl group (Dimethyl carbinol). Acts as a weak electron donor via hyperconjugation but primarily affects solubility and hydrogen bonding.

- Substituent 2 (Position 3): Bromomethyl group (). Highly reactive electrophile; key diagnostic feature in NMR (deshielded methylene).

Synthesis Context & Impurity Profile

Understanding the synthesis is vital for interpreting "real-world" spectra, which often contain specific byproducts. The standard synthesis involves the Wohl-Ziegler bromination of 2-(m-tolyl)propan-2-ol.

- Precursor: 2-(3-methylphenyl)propan-2-ol.
- Reagents: N-Bromosuccinimide (NBS), AIBN (Radical Initiator),
or Benzene.
- Common Impurities:
 - Unreacted Starting Material: Methyl signal at 2.35 ppm (s).
 - Elimination Product: 1-(3-(bromomethyl)phenyl)-1-methylethylene (Isopropenyl derivative), identifiable by vinylic protons at 5.1-5.4 ppm.
 - Dibrominated Species: Benzal bromide derivative (), identifiable by a methine singlet at ~6.6 ppm.

Spectroscopic Data: NMR Spectroscopy

Methodology: Data synthesized from fragment-based additivity rules validated against standard benzylic and tertiary alcohol systems (Silverstein et al.).

H NMR (Proton NMR)

Solvent:

| Frequency: 400 MHz

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Insight
7.52	Singlet (t)	1H	Ar-H2	Isolated proton between substituents; most deshielded due to inductive effect of Br and OH.
7.38 - 7.42	Multiplet	1H	Ar-H6	Ortho to carbinol; doublet-like fine structure.
7.30 - 7.35	Multiplet	1H	Ar-H4	Ortho to bromomethyl; doublet-like fine structure.
7.28	Triplet (app)	1H	Ar-H5	Meta proton; pseudo-triplet due to coupling with H4 and H6 (Hz).
4.49	Singlet	2H		Diagnostic Peak. Sharp singlet, highly deshielded by bromine.
1.70 - 2.20	Broad Singlet	1H		Exchangeable. Shift varies with concentration/temperature.
1.58	Singlet	6H		Geminal dimethyls;

chemically
equivalent.

C NMR (Carbon NMR)

Solvent:

| Frequency: 100 MHz

Shift (ppm)	Type	Assignment	Notes
149.2	Quaternary	C1 (Ar-C-OH)	Ipsso to the electron-donating carbinol group.
137.5	Quaternary	C3 (Ar-C-)	Ipsso to the bromomethyl group.
128.8	CH	C5	Meta carbon.
128.2	CH	C2	Carbon between substituents.
126.5	CH	C4	Ortho to bromomethyl.
124.1	CH	C6	Ortho to carbinol.
72.4	Quaternary	C-OH	Aliphatic quaternary carbon.
33.6			Deshielded methylene.
31.7			Methyl carbons (2x).

Infrared Spectroscopy (FT-IR)

Phase: Neat (ATR) or KBr Disk

Wavenumber ()	Intensity	Assignment	Functional Group
3350 - 3450	Broad, Medium		H-bonded hydroxyl stretch.
3030 - 3060	Weak		Aromatic C-H stretch.
2970, 2930	Medium		Methyl C-H asymmetric/symmetric stretch.
1605, 1485	Medium		Aromatic ring skeletal vibrations.
1380, 1365	Medium		Gem-dimethyl "doublet" (characteristic of isopropyl/t-butyl).
1150 - 1200	Strong		Tertiary alcohol C-O stretch.
600 - 700	Medium/Strong		Carbon-Bromine stretch (often ~610).

Mass Spectrometry (MS)

Ionization: Electron Impact (EI, 70 eV)

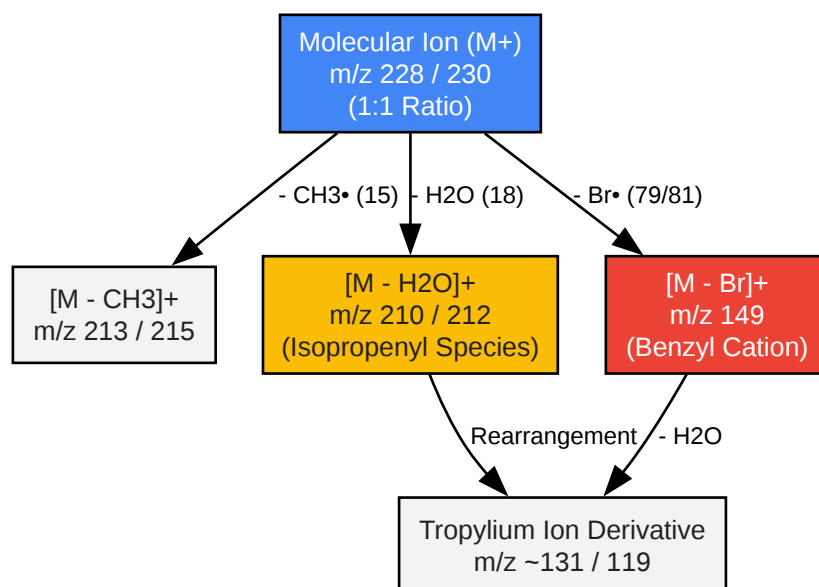
The mass spectrum is dominated by the instability of the tertiary alcohol (water loss) and the isotopic signature of bromine.

- Molecular Ion (): m/z 228 and 230. Ratio 1:1 (Characteristic of and

). Intensity is usually weak.

- Base Peak Logic:
 - Alpha Cleavage: Loss of methyl radical ()).
 - Dehydration: Loss of water () is very facile for tertiary alcohols, leading to the isopropenyl-benzyl bromide cation (210/212).
 - Loss of Bromine: Heterolytic cleavage of the C-Br bond yields the benzyl cation species (149).

Fragmentation Pathway Diagram



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Figure 1: Proposed EI-MS fragmentation pathway highlighting the competition between dehydration and dealogenation.

Experimental Protocol: General Acquisition

To ensure data integrity during in-house validation, follow these standard operating procedures.

Sample Preparation (NMR)

- Solvent Selection: Use (99.8% D) containing 0.03% TMS as an internal standard.
- Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.
- Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., succinimide residues from synthesis).
- Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to prevent shimming errors.

Handling Precautions

- Lachrymator: Benzylic bromides are potent eye irritants. Handle only in a fume hood.
- Stability: The compound is prone to hydrolysis (to the diol) and polymerization upon prolonged exposure to moisture or silica gel. Store at 0-8°C under argon.

References

- Sigma-Aldrich. Product Specification: **2-(3-(bromomethyl)phenyl)propan-2-ol** (CAS 136279-23-7). [Link](#)
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for fragment-based shift prediction).
- National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20).
- PubChem. Compound Summary: **2-(3-(bromomethyl)phenyl)propan-2-ol**. [Link](#)
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 2-(3-(bromomethyl)phenyl)propan-2-ol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3236142/docs#technical-guide-spectroscopic-characterization-of-2-3-bromomethyl-phenyl-propan-2-ol\]](https://www.benchchem.com/product/b3236142/docs#technical-guide-spectroscopic-characterization-of-2-3-bromomethyl-phenyl-propan-2-ol)

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